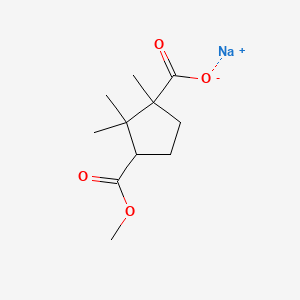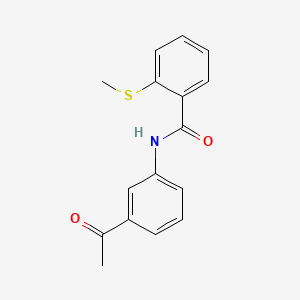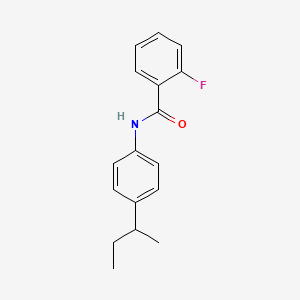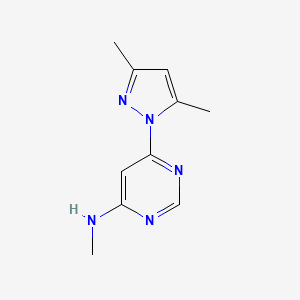![molecular formula C13H13N3O5S B4956202 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4956202.png)
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been extensively studied for its broad-spectrum antimicrobial activity. It was first synthesized in 1954 and has since been used as a veterinary drug to treat bacterial and protozoal infections in animals. In recent years, there has been increasing interest in the potential therapeutic applications of Furazolidone in humans.
Wirkmechanismus
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide exerts its antimicrobial activity by inhibiting the activity of bacterial and protozoal enzymes involved in energy metabolism. Specifically, it inhibits the activity of nitroreductase enzymes, which are required for the reduction of nitro compounds to their corresponding amino derivatives. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the pathogen.
Biochemical and Physiological Effects
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has been shown to have a number of biochemical and physiological effects on both bacterial and mammalian cells. It has been shown to inhibit the synthesis of DNA, RNA, and protein in bacteria, as well as to disrupt the integrity of bacterial cell membranes. In mammalian cells, 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacterial and protozoal pathogens, making it a valuable tool in the laboratory for studying the mechanisms of pathogenesis and for developing new antimicrobial agents. However, one limitation of 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide is its potential toxicity to mammalian cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide. One area of interest is the development of new derivatives of 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide with enhanced antimicrobial activity and reduced toxicity. Another area of interest is the use of 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide in combination with other antimicrobial agents to improve the efficacy of treatment against multidrug-resistant pathogens. Finally, there is growing interest in the potential therapeutic applications of 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide in humans, particularly for the treatment of infectious diseases and certain types of cancer.
Synthesemethoden
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide can be synthesized through a multistep process that involves the condensation of 5-nitro-2-furaldehyde with 3,4-dimethylaniline in the presence of sulfuric acid to form 3,4-dimethyl-N-(5-nitro-2-furyl)methylene)aniline. This intermediate is then treated with sodium hydroxide and benzenesulfonyl chloride to yield 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has been extensively studied for its antimicrobial activity against a wide range of bacterial and protozoal pathogens. It has been shown to inhibit the growth of Escherichia coli, Salmonella typhi, Shigella flexneri, and Vibrio cholerae, among others. 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has also been shown to be effective against protozoal parasites such as Giardia lamblia and Entamoeba histolytica.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-9-3-5-12(7-10(9)2)22(19,20)15-14-8-11-4-6-13(21-11)16(17)18/h3-8,15H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZDGEOIKJHCPF-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)

![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4956186.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)
